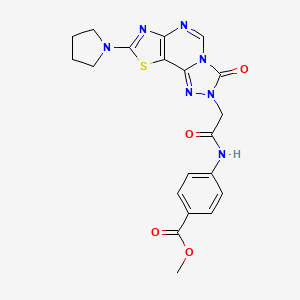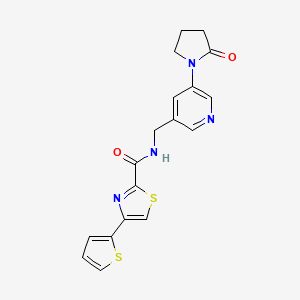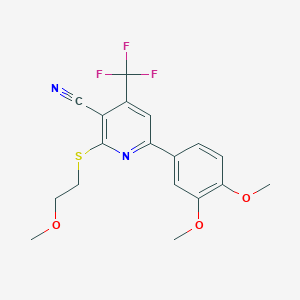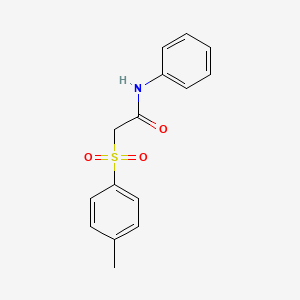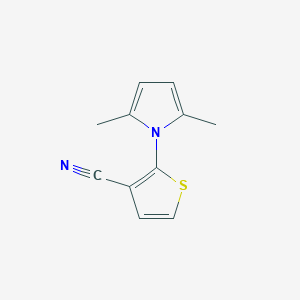
2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarbonitrile” is a complex organic molecule that contains a pyrrole ring and a thiophene ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms . Thiophene is a five-membered ring compound consisting of four carbon atoms and a sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of pyrrole compounds include a high boiling point due to the presence of polar N-H bonds and aromaticity .Wissenschaftliche Forschungsanwendungen
Desulfurization and Denitrogenation
The study of heterocycles like thiophene, furan, and pyrrole on Pd(111) surfaces shows different reactivity patterns, which are crucial for understanding the mechanisms of desulfurization, deoxygenation, and denitrogenation. Thiophene undergoes decomposition via a C4H4 intermediate, indicating the potential of palladium surfaces in breaking down similar structures for environmental remediation and processing of fossil fuels (Caldwell & Land, 1997).
Structure-Activity Relationships
The review on thiophene derivatives highlights the broad spectrum of molecular structures and therapeutic properties, demonstrating the versatility of thiophene and its analogs, including pyrrole, in pharmaceutical applications (Drehsen & Engel, 1983).
Supramolecular Capsules
Calixpyrrole scaffolds have been used in the self-assembly of supramolecular capsules, showcasing the potential for creating highly structured and functional molecular systems. These findings emphasize the utility of pyrrole derivatives in the construction of complex chemical architectures for applications in material science and nanotechnology (Ballester, 2011).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, closely related to pyrrole, is highlighted for its extensive use in medicinal chemistry to design compounds for various diseases. This review underlines the importance of nitrogen heterocycles in drug discovery, offering insights into the design of new compounds based on pyrrole and its derivatives (Li Petri et al., 2021).
Bioactive Pyrrole-Based Compounds
A focus on pyrrole and its hetero-fused derivatives with anticancer, antimicrobial, and antiviral activities reveals the significant pharmaceutical and pharmacological features provided by the pyrrole nucleus. This review shows the ongoing interest in pyrrole-based drugs for their target selectivity and therapeutic potential (Li Petri et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit antibacterial activity, suggesting potential targets within bacterial cells .
Mode of Action
It’s worth noting that similar compounds often interact with their targets through a single-electron-transfer (set) process .
Biochemical Pathways
Compounds with similar structures have been known to inhibit enzymes such as dhfr and enoyl-acp reductase , which play crucial roles in the folate pathway and fatty acid synthesis respectively.
Result of Action
Similar compounds have been known to exhibit antibacterial activity , suggesting that they may interfere with essential bacterial processes, leading to bacterial cell death.
Action Environment
It’s worth noting that the compound is recommended to be stored at temperatures between 28°c , suggesting that temperature could play a role in its stability.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-3-4-9(2)13(8)11-10(7-12)5-6-14-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKFWIMIVPBZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

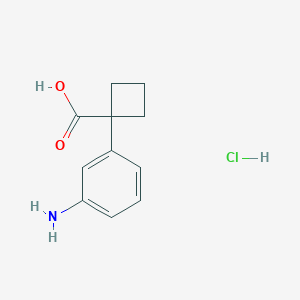
![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

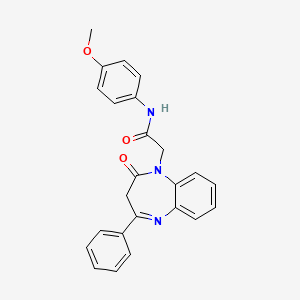
![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)
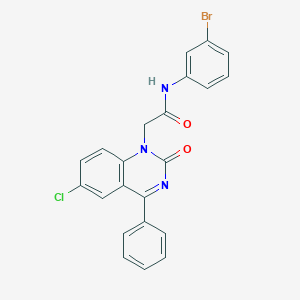
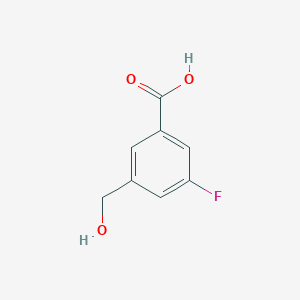
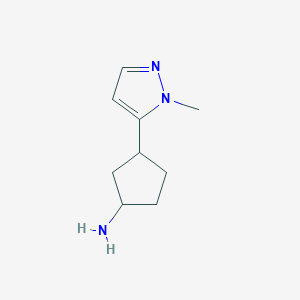
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887446.png)
![[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride](/img/structure/B2887451.png)
